molecular formula C12H20ClNO B13762612 Acetamide, N-(2-adamantyl)-, hydrochloride CAS No. 74525-98-7

Acetamide, N-(2-adamantyl)-, hydrochloride

Cat. No.: B13762612
CAS No.: 74525-98-7
M. Wt: 229.74 g/mol
InChI Key: OMCGEDQQBKTCLN-UHFFFAOYSA-N
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Description

Acetamide, N-(2-adamantyl)-, hydrochloride is a derivative of acetamide featuring a bulky adamantyl group substituted at the nitrogen atom. The adamantane moiety imparts rigidity, lipophilicity, and metabolic stability, which are critical for applications in medicinal chemistry and material science. The hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical formulations .

Properties

CAS No.

74525-98-7

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

N-(2-adamantyl)acetamide;hydrochloride

InChI

InChI=1S/C12H19NO.ClH/c1-7(14)13-12-10-3-8-2-9(5-10)6-11(12)4-8;/h8-12H,2-6H2,1H3,(H,13,14);1H

InChI Key

OMCGEDQQBKTCLN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C2CC3CC(C2)CC1C3.Cl

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via N-(1-adamantyl)-formamide Intermediate

A recent efficient method involves a two-step process starting from 1-bromoadamantane and formamide using a Ritter-type reaction catalyzed by sulfuric acid. This method offers a simplified route with fewer steps and improved yield.

Step 1: Synthesis of N-(1-adamantyl)-formamide

  • React 1-bromoadamantane (66.0 g, 0.3 mol) with formamide (122 mL, 2.7 mol) at 75 °C.
  • Add concentrated sulfuric acid (H2SO4 96%, 90 mL, 1.65 mol) dropwise.
  • Heat the mixture to 85 °C and maintain for 5.5 hours until the starting material disappears (monitored by TLC).
  • Cool and pour into ice-cold water to precipitate the white solid N-(1-adamantyl)-formamide.
  • Filter, wash, and recrystallize to purify.

Step 2: Conversion to Amantadine Hydrochloride

  • Stir N-(1-adamantyl)-formamide (53.79 g, 0.3 mol) with 19.46% aqueous HCl (180 mL, 1.05 mol) at room temperature for 10 minutes.
  • Heat to reflux for 1 hour until the intermediate is fully hydrolyzed (monitored by TLC).
  • Extract with dichloromethane to remove impurities.
  • Evaporate the aqueous layer under vacuum to obtain a white solid.
  • Recrystallize from acetone to yield amantadine hydrochloride.

Advantages:

  • Reduced number of steps (two instead of three or four).
  • Use of formamide instead of acetonitrile reduces toxicity.
  • Overall yield in this method is approximately 50–58%.

Four-Step Synthesis via N-(1-adamantyl)-acetamide Intermediate

An established classical method involves four steps starting from adamantane or 1-bromoadamantane:

Step 1: Bromination of Adamantane

  • Adamantane is brominated under reflux with bromine to yield 1-bromoadamantane.

Step 2: Ritter Reaction to Form N-(1-adamantyl)-acetamide

  • 1-Bromoadamantane reacts with acetonitrile in the presence of sulfuric acid to form N-(1-adamantyl)-acetamide.

Step 3: Hydrolysis to Amantadine

  • N-(1-adamantyl)-acetamide is hydrolyzed under strongly basic conditions (NaOH in diethylene glycol) at high temperature (240-250 °C) for 10-15 hours to yield amantadine.

Step 4: Formation of Hydrochloride Salt

  • Amantadine is converted to amantadine hydrochloride by treatment with anhydrous HCl in ether.

Yields and Issues:

  • Overall yield ranges from 46 to 58%.
  • Use of toxic and hazardous reagents such as bromine, fuming nitric acid, diethylene glycol, benzene, and ether poses environmental and safety concerns.
  • The process involves multiple purification steps and long reaction times.

Comparative Data Table of Preparation Methods

Parameter Two-Step Method (Formamide Route) Four-Step Method (Acetamide Route)
Starting Material 1-Bromoadamantane Adamantane or 1-Bromoadamantane
Key Intermediate N-(1-adamantyl)-formamide N-(1-adamantyl)-acetamide
Number of Steps 2 4
Reaction Conditions Ritter reaction at 85 °C, hydrolysis with HCl Bromination, Ritter reaction, hydrolysis at 240-250 °C, acidification
Overall Yield 50–58% 46–58%
Toxic Reagents/Solvents Sulfuric acid, formamide Bromine, fuming nitric acid, acetonitrile, diethylene glycol, benzene, ether
Environmental/Safety Concerns Reduced compared to four-step method High due to toxic and flammable reagents
Scalability Suitable for large-scale production Challenging due to hazardous reagents

Analytical and Research Outcomes

  • The purity and identity of intermediates and final product are confirmed by various analytical techniques:
  • Melting points and thin-layer chromatography (TLC) are used to monitor reaction progress and purity.
  • The two-step method offers a safer, more environmentally friendly process with comparable yields and purity, making it preferable for industrial synthesis.

Chemical Reactions Analysis

Hydrolysis to 2-Adamantylamine Hydrochloride

Reaction Conditions :

  • Acidic hydrolysis with concentrated HCl (6 N) at reflux (110–130°C) for 7–10 hours .

  • Yields: Up to 93% under optimized conditions .

Mechanism :
The acetamide group undergoes nucleophilic attack by water in the presence of acid, cleaving the amide bond to form 2-adamantylamine, which is subsequently protonated to its hydrochloride salt:

C12H20ClNO+H2OHCl C10H17NH2HCl+CH3COOH\text{C}_{12}\text{H}_{20}\text{ClNO}+\text{H}_2\text{O}\xrightarrow{\text{HCl }}\text{C}_{10}\text{H}_{17}\text{NH}_2\cdot \text{HCl}+\text{CH}_3\text{COOH}

Optimization Data :

ParameterOptimal ValueYield (%)
HCl Concentration6 N93
Temperature130°C93
Reaction Time7.5 h93

Ritter-Type Alkylation

Reaction with Nitriles :
In the presence of strong acids (e.g., H₂SO₄), the adamantyl cation generated from N-(2-adamantyl)acetamide reacts with nitriles to form substituted amides .

Example :

C12H20ClNO+RCNH2SO4RCONH Ad 2+Byproducts\text{C}_{12}\text{H}_{20}\text{ClNO}+\text{RCN}\xrightarrow{\text{H}_2\text{SO}_4}\text{RCONH Ad 2}+\text{Byproducts}

Key Factors :

  • Acid Strength : ≥96% H₂SO₄ maximizes adamantyl cation formation .

  • Solvent : Acetonitrile or CH₂Cl₂ improves solubility .

Nucleophilic Substitution

Example with Benzyl Bromide :

C12H20ClNO+PhCH2BrPhCH2NH Ad 2+HBr\text{C}_{12}\text{H}_{20}\text{ClNO}+\text{PhCH}_2\text{Br}\rightarrow \text{PhCH}_2\text{NH Ad 2}+\text{HBr}

Yield : ~40–60% in polar aprotic solvents (DMF, DMSO) .

Salt Metathesis

Ion Exchange Reactions :
The hydrochloride salt can be converted to other salts (e.g., sulfate, phosphate) via reaction with stronger acids .

Procedure :

  • Neutralize with NaOH to free the base.

  • Treat with H₂SO₄ or H₃PO₄.

C12H20ClNO+NaOHC12H19NO+NaCl+H2O\text{C}_{12}\text{H}_{20}\text{ClNO}+\text{NaOH}\rightarrow \text{C}_{12}\text{H}_{19}\text{NO}+\text{NaCl}+\text{H}_2\text{O}C12H19NO+H2SO4C12H19NOH2SO4\text{C}_{12}\text{H}_{19}\text{NO}+\text{H}_2\text{SO}_4\rightarrow \text{C}_{12}\text{H}_{19}\text{NO}\cdot \text{H}_2\text{SO}_4

Thermal Decomposition

Stability Under Heat :
Above 250°C, N-(2-adamantyl)acetamide hydrochloride undergoes decomposition, releasing HCl and forming adamantane derivatives .

Products Identified :

  • 2-Adamantanone (via Hofmann elimination).

  • Adamantane fragments (GC-MS data) .

Radical Reactions

Nitrogen-Centered Radical Formation :
Under UV light or radical initiators (e.g., AIBN), the acetamide group generates amidyl radicals, enabling C–H functionalization or cyclization .

Example Cyclization :

C12H20ClNOUV h Radical IntermediateLactam Product\text{C}_{12}\text{H}_{20}\text{ClNO}\xrightarrow{\text{UV h }}\text{Radical Intermediate}\rightarrow \text{Lactam Product}

Yield : 15–81% for 5-/6-membered lactams .

Comparative Reactivity with 1-Adamantyl Analogs

Reaction TypeN-(1-Adamantyl)acetamideN-(2-Adamantyl)acetamide
Hydrolysis RateFaster (steric relief)Slower (increased steric hindrance)
Ritter Reaction Yield85–98% 55–86%
Thermal StabilityDecomposes at 240°C Decomposes at 250°C

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Acetamide, N-(2-adamantyl)-, hydrochloride typically involves the reaction of adamantane derivatives with acetamide under specific conditions. Various methods have been reported for synthesizing related compounds, such as N-(1-adamantyl)acetamide, which can serve as intermediates in the production of this compound . The chemical structure of the compound allows for modifications that enhance its solubility and biological activity.

Antiviral Properties

Research has indicated that adamantane derivatives exhibit antiviral properties, particularly against influenza viruses. For instance, amantadine hydrochloride, a closely related compound, is known for its effectiveness in treating influenza A . The mechanism of action typically involves inhibition of viral replication by interfering with the viral M2 protein.

Antitubercular Activity

Recent studies have explored the anti-tuberculosis potential of adamantane derivatives. Compounds tethered to adamantane moieties have shown promising results against drug-resistant strains of Mycobacterium tuberculosis. For example, derivatives with hydroxyl groups on the adamantane structure displayed significantly lower minimum inhibitory concentrations (MICs) compared to standard treatments . This suggests that this compound may also possess similar antitubercular effects.

Neurological Disorders

The pharmacological profile of adamantane derivatives includes their use in treating neurological disorders such as Parkinson's disease. Amantadine has been utilized for its antidyskinetic properties . Given the structural similarities between these compounds, this compound could potentially be explored for similar therapeutic uses.

Diabetes Management

Recent findings suggest that adamantane derivatives may act as inhibitors of 11-β hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol metabolism. Inhibition of this enzyme can be beneficial in managing metabolic disorders such as type 2 diabetes and obesity . The application of this compound in this context warrants further investigation.

Case Studies and Research Findings

StudyFocusFindings
Phan et al., 2021Synthesis of amantadine derivativesDeveloped a two-step synthesis process with high yield for amantadine hydrochloride from adamantane derivatives .
Espace et al., 2020Anti-TB activityIdentified significant anti-TB activity in adamantane analogues with lower MICs compared to standard drugs .
Linders et al., 2004Inhibition of 11β-HSD1Reported that adamantyl acetamides exhibit selective inhibition properties beneficial for metabolic syndrome treatment .

Mechanism of Action

The mechanism of action of Acetamide, N-(2-adamantyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The adamantane core allows the compound to fit into hydrophobic pockets of proteins, potentially modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Adamantane-Containing Acetamides

  • 2-[4-(Adamantan-1-yl)phenoxy]-N-[2-(dimethylamino)ethyl]acetamide hydrochloride (): Structural Features: Combines an adamantyl-phenoxy group with a dimethylaminoethyl chain. Key Differences: The phenoxy linker and tertiary amine group introduce polarity and basicity, contrasting with the direct N-adamantyl substitution in the target compound. Applications: Likely targets neurological or antimicrobial pathways due to the adamantane moiety’s historical use in antiviral drugs (e.g., amantadine) .
  • N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (): Structural Features: Incorporates an indole ring fused with adamantane.

Chloroacetamide Herbicides ()

  • Acetochlor, Alachlor, and Metolachlor: Structural Features: Chloro-substituted acetamides with ethoxymethyl or methoxy groups on aromatic rings. Key Differences: These compounds lack the adamantyl group but share the acetamide backbone. Their metabolic activation via dealkylation produces carcinogenic intermediates (e.g., 2,6-diethylaniline), highlighting the role of substituents in toxicity .

Dichloro-Substituted Acetamides ()

  • 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide ():
    • Structural Features : Dichloro and dimethyl substituents on the aromatic ring.
    • Key Differences : The syn conformation of the N–H bond relative to substituents facilitates hydrogen bonding, influencing crystal packing .
  • 2-Chloro-N-(2-chlorophenyl)acetamide ():
    • Structural Features : Ortho-chloro substitution on the phenyl ring.
    • Key Differences : Simpler structure with fewer steric effects compared to adamantyl derivatives.

N-Substituted 2-Arylacetamides ()

  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :
    • Structural Features : Dichlorophenyl and thiazole groups.
    • Key Differences : The thiazole ring enables coordination with metals, suggesting applications in catalysis or metallodrugs. The twisted conformation (79.7° between rings) contrasts with the rigid adamantane structure .

Comparative Data Table

Compound Key Substituents Solubility Biological Activity Metabolic Stability Reference
Acetamide, N-(2-adamantyl)-, HCl Adamantyl, HCl salt High (salt form) Potential CNS/pharmaceutical High (adamantane rigidity)
2-[4-(Adamantyl)phenoxy]-acetamide HCl Adamantyl-phenoxy, dimethylamino Moderate Antimicrobial/neurological Moderate (amine metabolism)
Acetochlor Chloro, ethoxymethyl Low Herbicide (carcinogenic) Low (activates to DEA)
2,2-Dichloro-N-(2,3-dimethylphenyl) Dichloro, dimethylphenyl Low Crystal engineering Stable (no metabolic data)
2-(2,6-Dichlorophenyl)-N-thiazolyl Dichlorophenyl, thiazole Moderate Antimicrobial, coordination Moderate (thiazole stability)

Research Findings and Implications

  • However, steric hindrance may complicate synthesis (e.g., requiring specialized coupling reagents as in ) .
  • Structural Flexibility : Compounds like 2-(2,6-dichlorophenyl)-N-thiazolyl acetamide demonstrate how heterocyclic substituents expand functionality, whereas adamantane derivatives prioritize target specificity .

Biological Activity

Acetamide, N-(2-adamantyl)-, hydrochloride is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its adamantane core, which enhances its lipophilicity and enables interaction with various biological macromolecules. The molecular formula is C12H18ClNC_{12}H_{18}ClN, and it is often utilized as a building block in the synthesis of more complex pharmaceutical agents .

The biological activity of this compound is primarily attributed to its ability to fit into hydrophobic pockets of proteins. This interaction can modulate the activity of enzymes and receptors, influencing various biological pathways. The compound has shown potential in:

  • Antiviral Activity : Similar to other adamantane derivatives like amantadine, it may inhibit viral replication mechanisms.
  • Anti-inflammatory Effects : Research indicates that it can modulate inflammatory responses by interacting with specific molecular targets .
  • Antibacterial and Antifungal Properties : Preliminary studies suggest potential efficacy against certain bacterial strains .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Description Reference
AntiviralInhibits replication of viruses such as herpes simplex virus
Anti-inflammatoryModulates inflammatory pathways; potential use in treating inflammatory diseases
AntibacterialExhibits activity against various bacterial strains
AntifungalPotential efficacy against fungal pathogens

Case Studies and Research Findings

  • Antiviral Studies : In a study examining adamantane derivatives, this compound demonstrated significant inhibition of herpes simplex virus-induced cytopathic effects at concentrations ranging from 100 to 500 micrograms . This suggests a promising role in antiviral therapy.
  • Anti-inflammatory Research : A recent investigation into the compound's effects on inflammatory markers revealed a reduction in pro-inflammatory cytokines when tested in vitro. This positions the compound as a candidate for further development in anti-inflammatory treatments.
  • Antibacterial Activity Evaluation : In another study assessing antibacterial properties, Acetamide derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated moderate to strong inhibitory effects compared to standard antibiotics .

Q & A

Basic Question | Spectroscopy

  • ¹H/¹³C NMR : Resolve adamantyl proton environments (e.g., bridgehead carbons at δ 30–40 ppm) and acetamide carbonyl signals (δ 165–170 ppm) .
  • FT-IR : Confirm amide C=O stretches (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion cluster [M+H]⁺, with chlorine isotopic patterns verifying hydrochloride presence .

How can researchers address challenges in the reproducibility of biological activity assays involving adamantyl-acetamide derivatives?

Advanced Question | Bioassay Design

  • Purity Control : Ensure ≥99% purity via methods in FAQ 1, as trace impurities (e.g., sulfates) may skew results .
  • Stability Studies : Monitor compound degradation under assay conditions (e.g., PBS buffer, 37°C) using HPLC. Store aliquots at –20°C in desiccated vials .
  • Positive/Negative Controls : Include reference standards like Lidocaine Hydrochloride Impurity K (ACI 121611) to validate assay sensitivity .

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